molecular formula C11H21NO4 B595464 Boc-N-methyl-D-norvaline CAS No. 177659-77-7

Boc-N-methyl-D-norvaline

Cat. No. B595464
CAS RN: 177659-77-7
M. Wt: 231.292
InChI Key: BSMXBPUTGXWAGA-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-N-methyl-D-norvaline, also known as N-α-t-Butoxycarbonyl-N-α-methyl-D-norvaline, is a compound with the molecular formula C11H21NO4 and a molecular weight of 231.29 . It is used in laboratory settings and is not intended for therapeutic purposes .


Molecular Structure Analysis

The IUPAC name for Boc-N-methyl-D-norvaline is (2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid . The compound’s structure can be represented by the SMILES string CCCC@HO)N(C)C(=O)OC(C)(C)C .


Chemical Reactions Analysis

The Boc group in Boc-N-methyl-D-norvaline can be cleaved under anhydrous acidic conditions . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .


Physical And Chemical Properties Analysis

Boc-N-methyl-D-norvaline is a compound with a molecular weight of 231.29 . It has a predicted density of 1.071±0.06 g/cm3 and a predicted boiling point of 328.1±21.0°C .

Scientific Research Applications

N-Boc Protection of Amines

“Boc-N-methyl-D-norvaline” is used in the N-Boc protection of amines. This process involves the use of di-tert-butyl dicarbonate, (Boc)2O, under a variety of conditions . The N-Boc protection is frequently reported by base-catalysed reactions . This method has several advantages including high yields, simple workup procedure, short reaction time, and clean and mild reaction conditions .

Catalyst in Chemical Reactions

“Boc-N-methyl-D-norvaline” can be used as a catalyst in chemical reactions. For instance, a catalytic amount of silica propyl (N-methyl) imidazolium chloride ([Sipmim]Cl) is used for the N-Boc protection of amines . This catalyst is efficient and reusable for this process under solvent-free conditions at ambient temperature .

Green Chemistry

“Boc-N-methyl-D-norvaline” plays a significant role in the development of green chemistry. A green and simple approach for the N-Boc protection on structurally diverse amines under ultrasound irradiation is described . This methodology has several advantages in comparison with currently used methods .

Synthesis of Biologically Active Compounds

The presence of an amino group in various biologically active compounds makes its protection a necessity during their synthesis . “Boc-N-methyl-D-norvaline” is used in the protection of these amino groups .

Stability Against Nucleophilic Attack

The tert-butoxycarbonyl (Boc) group has a widely useful functionality for the protection of amine among various protecting groups . The greatest attention is due to the extreme stability of the N-Boc group toward catalytic hydrogenolysis and the extreme resistance to basic and nucleophilic conditions .

Labile Nature Under Several Chemical Transformations

The Boc group is labile under several chemical transformations . This property makes “Boc-N-methyl-D-norvaline” a valuable compound in the field of organic synthesis .

Safety and Hazards

Boc-N-methyl-D-norvaline should be handled with care to avoid contact with skin and eyes, and inhalation or ingestion should be avoided . In case of contact, rinse immediately with plenty of water and seek medical attention . It should not be released into the environment .

Future Directions

Boc-N-methyl-D-norvaline is a building block that can be used in various research applications . Its future directions could involve its use in the synthesis of more complex molecules or in studies investigating its biological activity.

properties

IUPAC Name

(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-6-7-8(9(13)14)12(5)10(15)16-11(2,3)4/h8H,6-7H2,1-5H3,(H,13,14)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSMXBPUTGXWAGA-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-N-methyl-D-norvaline

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